HOLMIUM CARBONATE HYDRATE

Description

The exact mass of the compound Holmium(III) carbonate hydrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality HOLMIUM CARBONATE HYDRATE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about HOLMIUM CARBONATE HYDRATE including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

holmium(3+);tricarbonate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3CH2O3.2Ho.H2O/c3*2-1(3)4;;;/h3*(H2,2,3,4);;;1H2/q;;;2*+3;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXHLSAONJAUANQ-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

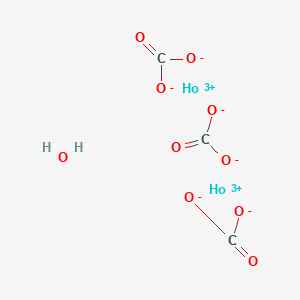

C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].O.[Ho+3].[Ho+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2Ho2O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70722161 | |

| Record name | Holmium carbonate--water (2/3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70722161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

527.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38245-34-0 | |

| Record name | Holmium carbonate--water (2/3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70722161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Holmium(III) carbonate hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties of Holmium Carbonate Hydrate

This document provides an in-depth exploration of the chemical properties of holmium carbonate hydrate (Ho₂(CO₃)₃ · xH₂O), a key precursor material in the synthesis of advanced holmium-based materials. This guide is intended for researchers, materials scientists, and professionals in drug development who require a detailed understanding of this compound's synthesis, characterization, and reactivity. We will move beyond simple data presentation to explain the causality behind its chemical behavior, grounded in experimental evidence.

Introduction: The Significance of Holmium and its Carbonate Precursor

Holmium (Ho), a rare-earth element from the lanthanide series, possesses unique magnetic and optical properties that make it invaluable in a range of high-technology applications.[1][2] With the highest magnetic moment of any naturally occurring element, it is a critical component in powerful magnets used in MRI machines and data storage technologies.[1][3] Furthermore, holmium-doped lasers are widely employed in medical procedures, and the element serves as a neutron absorber in nuclear reactor control rods.[1][2]

The synthesis of high-purity holmium compounds, such as holmium(III) oxide (Ho₂O₃), is often achieved through the thermal decomposition of a precursor material. Holmium carbonate hydrate serves as an ideal intermediate in this process. It is a water-insoluble solid that can be precipitated from aqueous solutions, allowing for the separation and purification of holmium from other elements.[4] Its subsequent thermal decomposition, or calcination, provides a reliable route to obtaining the desired oxide.[4] Understanding the chemical properties of holmium carbonate hydrate is therefore fundamental to controlling the purity, morphology, and functionality of the final holmium-based products.

Synthesis, Composition, and Morphology

The preparation of crystalline holmium carbonate hydrate is most effectively achieved through a precipitation reaction. This method offers control over the product's purity and physical form.

Synthesis Protocol: Precipitation from Aqueous Solution

A common and reliable method involves the reaction of a soluble holmium salt, such as holmium(III) chloride (HoCl₃), with an alkali metal bicarbonate.[5] The use of ammonium bicarbonate as the precipitating agent is particularly advantageous.[5][6]

Experimental Protocol: Synthesis of Holmium Carbonate Hydrate

-

Preparation of Reactant Solutions:

-

Prepare a 0.1 M solution of holmium(III) chloride (HoCl₃) in deionized water.

-

Prepare a 0.3 M solution of ammonium bicarbonate (NH₄HCO₃) in deionized water.

-

-

Precipitation:

-

Place 50 mL of the 0.1 M HoCl₃ solution into a beaker equipped with a magnetic stirrer.

-

While constantly stirring, slowly add 50 mL of the 0.3 M NH₄HCO₃ solution. The formation of a precipitate and the evolution of gas bubbles will be observed immediately.

-

-

Aging the Precipitate:

-

Maintain the solution at a constant temperature of 25°C and continue stirring for one week. This aging process allows for the development of a more crystalline and stable product.

-

-

Isolation and Purification:

-

Filter the resulting precipitate using a Buchner funnel.

-

Wash the collected solid repeatedly with deionized water to remove any unreacted reagents and soluble byproducts.

-

-

Drying:

-

Air-dry the final product. The resulting material is holmium carbonate hydrate.[5]

-

Composition and Morphology

Chemical analysis of the synthesized product reveals a composition corresponding to a hydrated normal carbonate, with the general formula Ho₂(CO₃)₃ · xH₂O .[5] The exact number of water molecules (x) can be variable. One analysis reported molar ratios of Ho₂O₃: CO₂: H₂O as 1.00:2.85:3.37, suggesting a complex hydration state.[5]

Microscopic analysis using Scanning Electron Microscopy (SEM) shows that the precipitate consists of spherical aggregates of smaller crystallites.[5] X-ray Diffraction (XRD) studies indicate that the crystal structure is closely related to that of tengerite-type rare earth carbonates.[5]

Physicochemical Properties

The fundamental physicochemical properties of holmium carbonate hydrate are summarized below. These characteristics are critical for its handling, storage, and application as a precursor material.

| Property | Value / Description | Source(s) |

| Chemical Formula | Ho₂(CO₃)₃ · xH₂O | [4][7] |

| Molecular Weight | 509.89 g/mol (anhydrous basis) | [7][8] |

| Appearance | White Powder | [4][9] |

| Solubility | Water-insoluble. | [4] |

| Sensitivity | Hygroscopic (tends to absorb moisture from the air). | [7][9] |

| IUPAC Name | bis(holmium(3+));tricarbonate;hydrate | [10] |

Structural and Spectroscopic Characterization

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for elucidating the coordination environment of the carbonate anion within the crystal lattice. Studies on hydrated holmium carbonate reveal the presence of two distinct types of carbonate groups, suggesting a complex structure.[5] The IR spectrum indicates the coexistence of both bidentate and unidentate carbonate coordination to the holmium ions.[5] This dual coordination mode is a key feature of its tengerite-type structure.

Reactivity with Acids

In line with the general behavior of metal carbonates, holmium carbonate hydrate reacts with dilute acids to produce carbon dioxide gas, water, and the corresponding holmium salt.[4]

Reaction Equation: Ho₂(CO₃)₃(s) + 6 HCl(aq) → 2 HoCl₃(aq) + 3 H₂O(l) + 3 CO₂(g)

This reaction provides a simple qualitative test for the carbonate ion and is a common method for dissolving the compound for further chemical synthesis.

Thermal Decomposition: The Pathway to Holmium Oxide

One of the most important chemical properties of holmium carbonate hydrate is its behavior upon heating. Thermal decomposition, or calcination, is the process used to convert it into high-purity holmium(III) oxide (Ho₂O₃), a critical material for many of its applications.[4]

The decomposition is not a single-step process but involves sequential dehydration (loss of water) and decarbonation (loss of carbon dioxide).[5] Thermogravimetric (TG) analysis shows that these processes occur over a defined temperature range, ultimately yielding the stable oxide as the final product. A crucial finding from these studies is the absence of any stable intermediate carbonate or oxycarbonate phases during the decomposition.[5]

Visualizing the Decomposition Pathway

The logical flow of the thermal decomposition can be represented as a two-stage process, starting from the hydrated precursor and ending with the formation of the technologically important oxide.

Caption: Synthesis and thermal decomposition pathway of holmium carbonate hydrate.

Experimental Protocol: Thermal Decomposition Analysis

The decomposition can be qualitatively and quantitatively analyzed using standard laboratory equipment.

-

Sample Preparation: Place a precisely weighed amount (e.g., 10 mg) of holmium carbonate hydrate into a platinum or ceramic crucible.

-

Setup: Place the crucible in a tube furnace. Fit a delivery tube from the furnace outlet into a test tube containing limewater (calcium hydroxide solution). This will serve as a detector for the evolved CO₂.[11][12]

-

Heating Program:

-

Heat the sample in an air atmosphere at a controlled rate, for example, 10°C per minute.[5]

-

For quantitative analysis (TGA), the instrument will record mass loss as a function of temperature.

-

-

Observation:

-

Analysis: The mass loss at different temperature ranges corresponds to the loss of water and carbon dioxide, allowing for the confirmation of the initial compound's stoichiometry and the purity of the final oxide product.

Applications of Holmium Carbonate and its Derivatives

While holmium carbonate hydrate's primary role is as a chemical intermediate, its nanoparticle form is being explored for advanced applications. Functionalized holmium carbonate nanoparticles are under investigation as drug delivery systems and as contrast agents for Magnetic Resonance Imaging (MRI).[13] Furthermore, due to holmium's exceptional magnetic properties, its compounds are being researched for use in magnetic data storage and spintronic devices.[13]

However, its most immediate and widespread application is as the precursor for holmium(III) oxide, which is used in:

-

Specialty Glass and Ceramics: To create yellow or red coloring.[1]

-

Laser Technology: As the active medium in solid-state lasers.[1]

-

High-Flux Magnets: For creating powerful, concentrated magnetic fields.[1]

Conclusion

Holmium carbonate hydrate is a compound of significant practical importance in materials science. Its well-defined synthesis via precipitation allows for the production of a high-purity, solid-state precursor. The chemical properties of this compound, particularly its predictable thermal decomposition pathway to holmium(III) oxide, make it an indispensable material for manufacturing advanced holmium-based technologies. A thorough understanding of its synthesis, characterization, and reactivity, as detailed in this guide, is essential for any scientist or engineer working with this versatile rare-earth element.

References

-

Wikipedia. Holmium. [Link]

-

Chemguide. Thermal decomposition of the Group 2 carbonates and nitrates. [Link]

-

Stanford Materials. Holmium: Properties and Applications. [Link]

-

Advanced Engineering Materials. A Deep Dive Into the Uses of Holmium in Advanced Technologies. [Link]

-

AZoM. Holmium (Ho) - Discovery, Occurrence, Production, Properties and Applications. [Link]

-

PubMed. Thermal decomposition of synthesised carbonate hydroxyapatite. [Link]

-

American Elements. Holmium Carbonate. [Link]

-

Study.com. Holmium Element on the Periodic Table | Uses & Properties. [Link]

-

ResearchGate. Synthesis of hydrated holmium and erbium carbonates. [Link]

-

Asian Journal of Chemistry. Synthesis and Characterization of Hydrated Holmium and Erbium Carbonates. [Link]

-

PubChem, National Institutes of Health. Holmium(III) carbonate hydrate. [Link]

-

Ottokemi. Holmium(III) carbonate, hydrate, 99.9%. [Link]

-

BuyersGuideChem. Holmium (III) carbonate | 38245-34-0. [Link]

-

Sciencemadness Wiki. Solubility. [Link]

-

RSC Education. Thermal decomposition of metal carbonates | Class experiment. [Link]

-

University of Brighton. Spectroscopic techniques for monitoring carbonation reactions and quantification of their products. [Link]

-

MDPI. Determination of Carbonate Rock Chemistry Using Laboratory-Based Hyperspectral Imagery. [Link]

-

Geochemical Perspectives Letters. Solubility of calcium carbonate hemihydrate (CCHH): Where does CCHH occur?. [Link]

-

Fisher Scientific. Holmium(III) carbonate hydrate, REacton, 99.9% (REO), Thermo Scientific 50 g. [Link]

-

YouTube. Thermal Decomposition of a metal carbonate. [Link]

Sources

- 1. Holmium: Properties and Applications [stanfordmaterials.com]

- 2. aemree.com [aemree.com]

- 3. azom.com [azom.com]

- 4. americanelements.com [americanelements.com]

- 5. asianpubs.org [asianpubs.org]

- 6. researchgate.net [researchgate.net]

- 7. Holmium(III) carbonate, hydrate, 99.9%, 38245-34-0 | Buy Holmium(III) carbonate, hydrate, 99.9% India - Otto Chemie Pvt Ltd [ottokemi.com]

- 8. Holmium(III) carbonate hydrate, REacton , 99.9% (REO), Thermo Scientific 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. Holmium(III) carbonate hydrate, REacton , 99.9% (REO), Thermo Scientific 50 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.be]

- 10. Holmium(III) carbonate hydrate | C3H2Ho2O10 | CID 57350480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Thermal decomposition of metal carbonates | Class experiment | RSC Education [edu.rsc.org]

- 12. m.youtube.com [m.youtube.com]

- 13. nanorh.com [nanorh.com]

An In-depth Technical Guide to the Molecular Formula Determination of Holmium Carbonate Hydrate (Ho₂(CO₃)₃·xH₂O)

Abstract: This technical guide provides a comprehensive framework for the synthesis, characterization, and definitive molecular formula determination of holmium carbonate hydrate (Ho₂(CO₃)₃·xH₂O). Addressed to researchers, scientists, and professionals in drug development, this document moves beyond standard protocols to elucidate the causal reasoning behind experimental choices. Through a multi-technique approach centered on thermogravimetric analysis (TGA), X-ray diffraction (XRD), and Fourier-transform infrared spectroscopy (FTIR), this guide establishes a self-validating system for ascertaining the precise degree of hydration ('x'). Detailed experimental methodologies, data interpretation, and visual schematics are provided to ensure both theoretical understanding and practical implementation.

Introduction: The Enigmatic Hydration of Holmium Carbonate

Holmium, a rare earth element, and its compounds are garnering increasing interest in various high-technology and biomedical applications. Holmium carbonate hydrate serves as a crucial precursor in the synthesis of holmium oxide and other holmium-containing materials. While the general formula is accepted as Ho₂(CO₃)₃·xH₂O, the precise number of water molecules of hydration (x) is often variable and highly dependent on the synthesis conditions.[1] Literature reports often cite a range for 'x', typically between 2 and 3, highlighting the challenge in preparing and characterizing a stoichiometrically well-defined compound.[1]

This guide addresses this ambiguity by presenting a rigorous, field-proven methodology for not only synthesizing crystalline holmium carbonate hydrate but also for definitively determining its molecular formula. Understanding the exact hydration state is critical as it directly impacts the material's molecular weight, thermal stability, and reactivity, which are paramount in applications ranging from catalyst development to the formulation of active pharmaceutical ingredients.

Synthesis of Crystalline Holmium Carbonate Hydrate

The synthesis of holmium carbonate hydrate with a consistent and crystalline nature is the foundational step for accurate characterization. Precipitation from a homogenous solution is the most reliable method.[2]

Causality of Reagent Selection

-

Holmium(III) Chloride (HoCl₃) Solution: A soluble holmium salt is required as the source of Ho³⁺ ions. Holmium(III) chloride is a common and readily available choice. The concentration of this solution can influence the particle size of the precipitate.

-

Ammonium Bicarbonate ((NH₄)HCO₃) as Precipitant: Ammonium bicarbonate is an ideal precipitant for several reasons.[1] Firstly, it provides the carbonate ions (CO₃²⁻) necessary for the formation of holmium carbonate. Secondly, upon heating, any excess ammonium bicarbonate or co-precipitated ammonium salts will decompose into volatile products (NH₃, H₂O, CO₂), ensuring the purity of the final product.

Experimental Protocol: Precipitation of Ho₂(CO₃)₃·xH₂O

-

Preparation of Reagent Solutions:

-

Prepare a 0.1 M solution of holmium(III) chloride (HoCl₃) in deionized water.

-

Prepare a 0.5 M solution of ammonium bicarbonate ((NH₄)HCO₃) in deionized water.

-

-

Precipitation:

-

Slowly add the ammonium bicarbonate solution to the holmium(III) chloride solution dropwise while stirring vigorously at room temperature. A white precipitate will form immediately.

-

Continue adding the precipitant until no further precipitation is observed. An excess of the precipitant ensures complete precipitation of the holmium ions.

-

-

Aging the Precipitate:

-

Continue stirring the suspension for 1-2 hours at room temperature. This "aging" process allows for the growth of larger, more uniform crystals, which are easier to filter and wash.

-

-

Isolation and Purification:

-

Filter the precipitate using a Buchner funnel and filter paper.

-

Wash the precipitate several times with deionized water to remove any soluble impurities, particularly excess ammonium chloride.

-

Finally, wash the precipitate with ethanol or acetone to facilitate drying.

-

-

Drying:

-

Dry the purified precipitate in a desiccator over a suitable drying agent (e.g., silica gel) at room temperature for 24-48 hours. Avoid oven drying at high temperatures, as this can lead to premature dehydration of the sample.

-

Characterization and Molecular Formula Determination

A multi-faceted characterization approach is essential to confirm the identity, purity, and, most importantly, the molecular formula of the synthesized holmium carbonate hydrate.

Thermogravimetric Analysis (TGA): The Key to 'x'

Thermogravimetric analysis is the cornerstone for determining the number of water molecules of hydration. This technique measures the change in mass of a sample as a function of temperature. The thermal decomposition of holmium carbonate hydrate occurs in distinct steps, which can be quantified to elucidate the molecular formula.[3]

-

Instrument Setup:

-

Use a calibrated thermogravimetric analyzer.

-

Place a small, accurately weighed amount of the dried holmium carbonate hydrate sample (typically 5-10 mg) into an alumina or platinum crucible.

-

-

Measurement Parameters:

-

Heat the sample from room temperature to approximately 900 °C at a constant heating rate of 10 °C/min.

-

Conduct the analysis under an inert atmosphere, such as nitrogen, to prevent any oxidative side reactions.

-

The TGA thermogram of holmium carbonate hydrate will typically show two main weight loss steps:

-

Dehydration: The initial weight loss, occurring at lower temperatures (typically below 250 °C), corresponds to the loss of water of hydration.

-

Ho₂(CO₃)₃·xH₂O(s) → Ho₂(CO₃)₃(s) + xH₂O(g)

-

-

Decarbonation: The second weight loss, at higher temperatures (typically between 400 °C and 700 °C), is due to the decomposition of the anhydrous holmium carbonate to holmium(III) oxide.[3]

-

Ho₂(CO₃)₃(s) → Ho₂O₃(s) + 3CO₂(g)

-

The value of 'x' can be calculated by comparing the experimental weight loss from the dehydration step to the theoretical weight loss for different values of 'x'.

Calculation Workflow:

-

Determine the experimental weight loss percentage for the dehydration step (%WL_water) from the TGA curve.

-

Determine the experimental weight loss percentage for the decarbonation step (%WL_CO2) from the TGA curve.

-

The final residual mass corresponds to Holmium(III) oxide (Ho₂O₃).

-

From the final mass of Ho₂O₃, calculate the initial moles of the holmium carbonate hydrate.

-

Molar mass of Ho₂O₃ = (2 * 164.93) + (3 * 16.00) = 377.86 g/mol

-

-

From the weight loss due to water, calculate the moles of water lost.

-

Molar mass of H₂O = 18.015 g/mol

-

-

The ratio of moles of water to moles of holmium carbonate hydrate gives the value of 'x'. [4]

Table 1: Theoretical vs. Experimental Weight Loss for Ho₂(CO₃)₃·xH₂O

| Molecular Formula (Value of 'x') | Molar Mass ( g/mol ) | Theoretical % Weight Loss (H₂O) | Theoretical % Weight Loss (CO₂) | Theoretical % Final Residue (Ho₂O₃) |

| Ho₂(CO₃)₃·2H₂O | 545.89 | 6.60% | 24.36% | 69.04% |

| Ho₂(CO₃)₃·2.5H₂O | 554.90 | 7.97% | 23.97% | 68.06% |

| Ho₂(CO₃)₃·3H₂O | 563.91 | 9.23% | 23.55% | 67.22% |

By comparing the experimental weight loss percentages to this table, the most probable integer or half-integer value for 'x' can be determined.

X-ray Diffraction (XRD): Confirming Crystallinity and Structure

X-ray diffraction is a powerful, non-destructive technique used to identify the crystalline phases present in a material.[5] For holmium carbonate hydrate, XRD is used to:

-

Confirm the crystalline nature of the synthesized product. Amorphous materials will not produce a sharp diffraction pattern.[6]

-

Identify the crystal structure. The diffraction pattern of the synthesized material can be compared to known patterns in databases (e.g., the Joint Committee on Powder Diffraction Standards - JCPDS) to confirm that the desired phase has been formed. Holmium carbonate hydrate is known to adopt a structure related to the mineral tengerite.[3][7][8]

-

Sample Preparation:

-

Finely grind a small amount of the dried holmium carbonate hydrate powder to ensure random orientation of the crystallites.

-

Mount the powder on a sample holder.

-

-

Data Acquisition:

-

Use a powder X-ray diffractometer with Cu Kα radiation.

-

Scan the sample over a 2θ range of 10° to 70° with a step size of 0.02°.

-

Fourier-Transform Infrared Spectroscopy (FTIR): Probing Functional Groups

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[9] In the context of holmium carbonate hydrate, FTIR is used to:

-

Confirm the presence of carbonate ions (CO₃²⁻), which exhibit characteristic absorption bands.

-

Confirm the presence of water molecules, identified by their characteristic stretching and bending vibrations.

-

O-H Stretching (Water): A broad absorption band in the region of 3000-3600 cm⁻¹ is indicative of the stretching vibrations of the water molecules of hydration.

-

H-O-H Bending (Water): A peak around 1600-1650 cm⁻¹ corresponds to the bending vibration of water.

-

C-O Stretching (Carbonate): Strong absorption bands in the region of 1400-1500 cm⁻¹ and 800-900 cm⁻¹ are characteristic of the carbonate group. The splitting of these bands can provide information about the coordination environment of the carbonate ions.[3][10]

Visualizing the Workflow and Data

Experimental Workflow Diagram

Caption: Experimental workflow for synthesis and characterization.

Thermal Decomposition Pathway

Caption: Thermal decomposition pathway of holmium carbonate hydrate.

Conclusion: A Self-Validating Approach to Stoichiometry

The determination of the precise molecular formula of holmium carbonate hydrate, Ho₂(CO₃)₃·xH₂O, is a critical undertaking that necessitates a rigorous and systematic experimental approach. By combining a controlled synthesis protocol with a suite of analytical techniques, researchers can move beyond ambiguity to definitive characterization. The cornerstone of this process is thermogravimetric analysis, which provides the quantitative data necessary to elucidate the degree of hydration. This is corroborated by XRD for structural confirmation and FTIR for functional group identification, creating a self-validating system. The methodologies outlined in this guide provide a robust framework for scientists and researchers, ensuring the production and accurate characterization of holmium carbonate hydrate for its diverse and expanding applications.

References

- Song, Y., et al. (1997). Synthesis and Characterization of Hydrated Holmium and Erbium Carbonates. Asian Journal of Chemistry, 9(4), 693-697.

-

Nagashima, K., Wakita, H., & Mochizuki, A. (1973). The Synthesis of Crystalline Rare Earth Carbonates. Bulletin of the Chemical Society of Japan, 46(1), 152-156. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis and characterization of hydrated holmium and erbium carbonates. Available at: [Link]

- Caro, P. E., Sawyer, J. O., & Eyring, L. (1972). Infrared and Raman studies of the C-type rare earth sesquioxides. Spectrochimica Acta Part A: Molecular Spectroscopy, 28(6), 1167-1175.

-

ResearchGate. (2016). How can i calculate number of water molecules coordinated from TGA analysis? Available at: [Link]

-

Journal of Rare Earths. (2020). XRD pattern of the crystalline rare-earth carbonate with a large particle size. Available at: [Link]

-

Royal Society of Chemistry. (2015). Infrared spectroscopy at the surface of carbonates. Available at: [Link]

-

Eindhoven University of Technology Research Portal. (n.d.). Kinetic investigation of K2CO3 using thermal analysis techniques and modelling of Energy-Pads. Available at: [Link]

-

ResearchGate. (n.d.). An in-depth multi-technique characterization of rare earth carbonates – RE2(CO3)3.2H2O – owning tengerite-type structure. Available at: [Link]

-

ResearchGate. (n.d.). FTIR spectra of the hydrated cement pastes before the carbonation and.... Available at: [Link]

-

American Chemical Society. (2025). Thermodynamic Stability of Hydrated Rare Earth Carbonates (Lanthanites). Available at: [Link]

-

National Institutes of Health. (n.d.). Time-Resolved ATR–FTIR Spectroscopy and Macro ATR–FTIR Spectroscopic Imaging of Inorganic Treatments for Stone Conservation. Available at: [Link]

-

MDPI. (n.d.). Trends in Structure and Thermodynamic Properties of Normal Rare Earth Carbonates and Rare Earth Hydroxycarbonates. Available at: [Link]

-

PubMed. (2025). Thermodynamic Stability of Hydrated Rare Earth Carbonates (Lanthanites). Available at: [Link]

-

Webmineral. (n.d.). Tengerite-(Y) Mineral Data. Available at: [Link]

-

ResearchGate. (n.d.). Absorption bands carbonate characteristic by FTIR[11]. Available at: [Link]

-

DSpace@MIT. (n.d.). Organic influences on hydrated magnesium carbonate mineral formation. Available at: [Link]

-

ResearchGate. (n.d.). Unit cell volumes of “tengerite-(RE)” rare-earth carbonates as a function of ionic radius raised to cubic power. Available at: [Link]

-

European Patent Office. (2023). METHOD OF PRODUCING A SOLID METAL CARBONATE HYDRATE. Available at: [Link]

-

International Journal of Minerals, Metallurgy and Materials. (2020). Preparation of crystalline rare earth carbonates with large particle size from the lixivium of weathered crust elution-deposited. Available at: [Link]

-

IntechOpen. (n.d.). Synthesis of Magnesium Carbonate via Carbonation under High Pressure in an Autoclave. Available at: [Link]

-

AZoNano. (2017). XRD Analysis of Clay Layers in Carbonate Rocks. Available at: [Link]

-

MDPI. (n.d.). X-ray Diffraction Techniques for Mineral Characterization: A Review for Engineers of the Fundamentals, Applications, and Research Directions. Available at: [Link]

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Digging into rare earth elements with XRD | Malvern Panalytical [malvernpanalytical.com]

- 6. mdpi.com [mdpi.com]

- 7. Trends in Structure and Thermodynamic Properties of Normal Rare Earth Carbonates and Rare Earth Hydroxycarbonates | MDPI [mdpi.com]

- 8. Tengerite-(Y) Mineral Data [webmineral.com]

- 9. Infrared spectroscopy at the surface of carbonates - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D5CP02197A [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. dspace.mit.edu [dspace.mit.edu]

An In-Depth Technical Guide to the Crystal Structure of Hydrated Holmium Carbonate

Abstract: This technical guide provides a comprehensive examination of the crystal structure of hydrated holmium carbonate, Ho₂(CO₃)₃·nH₂O. Intended for researchers, materials scientists, and professionals in drug development, this document synthesizes crystallographic data, experimental protocols, and physicochemical characterization. We delve into the synthesis of crystalline hydrated holmium carbonate, its structural elucidation via X-ray diffraction, its thermal decomposition pathway, and the coordination chemistry of the holmium ion within the tengerite-type lattice. This guide emphasizes the causality behind experimental choices and provides detailed, replicable methodologies grounded in authoritative sources.

Introduction: The Significance of Lanthanide Carbonates

Lanthanide compounds are of significant interest due to their unique magnetic, optical, and catalytic properties. Hydrated holmium carbonate serves as a critical precursor material for the synthesis of high-purity holmium oxide (Ho₂O₃), which is utilized in specialized ceramics, high-intensity lighting, and as a calibration standard for optical spectrophotometers[1]. Understanding the crystal structure of the hydrated carbonate precursor is paramount for controlling the morphology, particle size, and reactivity of the final oxide product.

The synthesis of crystalline rare-earth carbonates can be challenging, often resulting in amorphous or poorly crystalline precipitates with variable compositions[1]. However, specific methodologies allow for the formation of well-defined crystal structures. Hydrated holmium carbonate typically crystallizes in a structure isomorphous with the mineral tengerite[1][2][3]. This guide elucidates the synthesis and detailed structural characteristics of this tengerite-type holmium compound.

Synthesis of Crystalline Hydrated Holmium Carbonate

The synthesis of crystalline hydrated holmium carbonate is most reliably achieved through a controlled precipitation reaction. The choice of precipitant and reaction conditions are critical to avoid the formation of amorphous basic carbonates and to promote the growth of a well-ordered crystalline lattice.

Rationale for Method Selection

The precipitation method using ammonium bicarbonate is favored for several reasons:

-

pH Control: Ammonium bicarbonate provides a mild basic environment that facilitates the precipitation of the normal carbonate without promoting the excessive formation of holmium hydroxide.

-

Crystallinity: Slow addition of the precipitant and an aging period for the precipitate allow for the dissolution of finer, less stable particles and the growth of larger, more ordered crystals (Ostwald ripening).

-

Purity: The byproducts of the reaction (ammonium chloride and carbonic acid) are highly soluble in water and are easily removed during the washing phase, leading to a high-purity product.

Experimental Protocol: Precipitation Synthesis

This protocol is based on the successful synthesis of tengerite-type holmium carbonate as reported by Song et al.[1].

Step 1: Reagent Preparation

-

Prepare a 0.1 M solution of holmium(III) chloride (HoCl₃) by dissolving the appropriate mass of HoCl₃·6H₂O in deionized water.

-

Prepare a 0.3 M solution of ammonium bicarbonate (NH₄HCO₃) by dissolving the appropriate mass in deionized water.

Step 2: Precipitation

-

Place 50 mL of the 0.1 M HoCl₃ solution into a beaker equipped with a magnetic stirrer.

-

While constantly stirring, slowly add 50 mL of the 0.3 M NH₄HCO₃ solution to the beaker at room temperature (25 °C). A white precipitate will form immediately, accompanied by the evolution of CO₂ gas.

Step 3: Aging the Precipitate

-

Cover the beaker and allow the solution to stir gently or remain static at 25 °C for one week. This aging period is crucial for the development of well-defined crystals.

Step 4: Isolation and Purification

-

Filter the resulting precipitate using a Buchner funnel.

-

Wash the collected solid repeatedly with deionized water to remove soluble impurities.

-

Air-dry the purified white powder.

The workflow for this synthesis is visualized in the diagram below.

Caption: Workflow for the synthesis of hydrated holmium carbonate.

Crystal Structure and Crystallographic Data

The Tengerite-Type Structure

The tengerite structure is characterized by a three-dimensional framework built from rare-earth polyhedra linked by carbonate groups. Key features include:

-

Space Group: Pnnm or Bb2₁m (different settings for the same structure)[4]

-

Coordination Environment: The rare-earth cation (in this case, Ho³⁺) is typically found in a complex coordination environment. Infrared spectroscopy studies suggest the presence of two distinct types of carbonate coordination: unidentate and bidentate[1][3]. This, combined with coordination by water molecules, leads to a high coordination number for the holmium ion.

-

Role of Water: The water molecules are integral to the crystal structure, participating in the coordination sphere of the holmium ion and forming a network of hydrogen bonds that stabilizes the overall lattice. The exact number of water molecules (n) can be variable, typically ranging from 2 to 3 per formula unit[4]. Chemical analysis of synthesized holmium carbonate suggests a non-integer value of approximately 3.37, indicating potential structural disorder or the presence of non-coordinated water[1].

Crystallographic Data

The following table summarizes the crystallographic data for Tengerite-(Y), which serves as an excellent proxy for hydrated holmium carbonate. A slight contraction of the unit cell is expected for holmium compared to yttrium due to the lanthanide contraction, but the overall structure remains the same[7].

| Parameter | Value | Source |

| Crystal System | Orthorhombic | [4][6] |

| Space Group | Pnnm (standard setting) | [4] |

| Unit Cell Dimensions | a = 6.078 Å | [4] |

| b = 9.157 Å | [4] | |

| c = 15.114 Å | [4] | |

| Unit Cell Volume (V) | 841.19 ų | [4] |

| Formula Units (Z) | 4 | [4] |

Physicochemical Characterization

A multi-technique approach is necessary to fully characterize the synthesized material, confirming its phase, purity, morphology, and thermal behavior.

X-Ray Powder Diffraction (XRD)

XRD is the primary technique for confirming the crystalline phase and structure of the synthesized powder. The diffraction pattern for hydrated holmium carbonate is expected to be nearly identical to that of other tengerite-type carbonates[1].

Protocol: Powder XRD Analysis

-

Sample Preparation: Gently grind the dried holmium carbonate powder in an agate mortar to ensure a random crystallite orientation. Back-load the powder into a sample holder to minimize preferred orientation effects.

-

Instrument Setup: Use a diffractometer with CuKα radiation (λ = 1.5406 Å).

-

Data Collection: Scan the sample over a 2θ range of 10° to 70° with a step size of 0.02° and a suitable counting time per step.

The table below presents representative d-spacing values for Tengerite-(Y), which are indicative of the expected peak positions for hydrated holmium carbonate[4].

| d-spacing (Å) | Relative Intensity (I/I₀) |

| 7.66 | Strong (80) |

| 5.70 | Very Strong (100) |

| 4.62 | Very Strong (100) |

| 3.91 | Very Strong (100) |

| 3.59 | Strong (80) |

| 2.98 | Strong (80) |

| 2.55 | Medium (60) |

Thermal Analysis (TG/DTA)

Thermogravimetric Analysis (TGA) coupled with Differential Thermal Analysis (DTA) reveals the thermal stability and decomposition pathway of the hydrated compound. For hydrated holmium carbonate, this involves a two-step process: dehydration followed by decarbonation.

Protocol: TG/DTA Analysis

-

Sample Preparation: Place approximately 5-10 mg of the sample into an alumina or platinum crucible.

-

Instrument Setup: Use a TG/DTA instrument.

-

Data Collection: Heat the sample from room temperature to approximately 1000 °C at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., air or nitrogen)[1][8].

Expected Results:

-

Dehydration: A weight loss step is observed at lower temperatures (typically < 300 °C), corresponding to the removal of water molecules. This is an endothermic process, visible as a peak in the DTA curve.

-

Decarbonation: At higher temperatures, a second weight loss occurs due to the decomposition of the anhydrous carbonate into holmium oxide and carbon dioxide (3CO₂). This is also an endothermic process.

-

Final Product: The final, stable product is holmium(III) oxide (Ho₂O₃). Studies confirm that no stable intermediate oxycarbonates are formed during the decomposition in air[1].

The logical flow of characterization techniques is illustrated below.

Caption: Multi-technique characterization workflow for hydrated holmium carbonate.

Conclusion

This guide has detailed the synthesis, crystal structure, and physicochemical properties of hydrated holmium carbonate. The material crystallizes in an orthorhombic tengerite-type structure, which has been characterized by a combination of XRD, thermal analysis, and infrared spectroscopy. The provided protocols offer a reliable framework for the synthesis and analysis of this important precursor for advanced holmium-based materials. A thorough understanding of its crystalline nature is essential for the targeted development of materials with tailored properties for scientific and industrial applications.

References

-

Mindat.org. (n.d.). Tengerite-(Y). Retrieved January 26, 2026, from [Link]

-

Webmineral.com. (n.d.). Tengerite-(Y) Mineral Data. Retrieved January 26, 2026, from [Link]

- Song, L., & Ma, R. (2007). Synthesis and Characterization of Hydrated Holmium and Erbium Carbonates. Asian Journal of Chemistry, 19(3), 1883-1887.

-

ResearchGate. (2007). Synthesis and characterization of hydrated holmium and erbium carbonates. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of hydrated holmium and erbium carbonates. Retrieved January 26, 2026, from [Link]

-

Aghazadeh, M., & Ganjali, M. R. (n.d.). TG/DTA curves for thermal decomposition of holmium carbonate nanoparticles. ResearchGate. Retrieved January 26, 2026, from [Link]

-

Handbook of Mineralogy. (n.d.). Tengerite-(Y). Retrieved January 26, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Holmium(III) carbonate hydrate. PubChem Compound Database. Retrieved January 26, 2026, from [Link]

-

Gaft, M., & Panczer, G. (2015). Lattice parameter data for the lanthanites and tengerites, the normal rare earth carbonate hydrates. ResearchGate. Retrieved January 26, 2026, from [Link]

-

Handbook of Mineralogy. (n.d.). Tengerite-(Y) Y2(CO3)3 • 2−3H2O. Retrieved January 26, 2026, from [Link]

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mindat.org [mindat.org]

- 5. Tengerite-(Y) Mineral Data [webmineral.com]

- 6. handbookofmineralogy.org [handbookofmineralogy.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Synthesis of Crystalline Holmium Carbonate Hydrate: An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive and scientifically grounded methodology for the synthesis of crystalline holmium carbonate hydrate (Ho₂(CO₃)₃·nH₂O). Designed for researchers, scientists, and professionals in drug development, this document elucidates a robust precipitation protocol. It moves beyond a simple recitation of steps to explain the causal factors behind experimental choices, ensuring a self-validating and reproducible process. The guide details precursor selection, reaction control, and downstream processing, supported by characterization techniques and quantitative data.

Introduction: The Significance of Crystalline Holmium Carbonate Hydrate

Holmium, a lanthanide series rare earth element, possesses unique magnetic and optical properties that make its compounds valuable in various advanced applications. Holmium carbonate hydrate is a critical intermediate in the production of high-purity holmium oxide (Ho₂O₃), a material utilized in specialized glass and ceramic coloring, as a component in solid-state lasers, and in nuclear control rods.[1][2] The crystallinity, purity, and morphology of the holmium carbonate precursor directly influence the quality and performance of the final oxide product.

The synthesis of crystalline holmium carbonate, as opposed to an amorphous precipitate, is crucial for ensuring batch-to-batch consistency and predictable thermal decomposition behavior. This guide presents a detailed precipitation method, a common and effective technique for producing rare earth carbonates, focusing on the generation of a well-defined crystalline product.[3]

Core Synthesis Strategy: Controlled Precipitation

The synthesis of crystalline holmium carbonate hydrate is achieved through a carefully controlled precipitation reaction in an aqueous medium. This process involves the reaction of a soluble holmium salt with a carbonate source. The key to obtaining a crystalline product lies in managing the rate of precipitation to favor crystal growth over rapid, uncontrolled nucleation which leads to amorphous solids.

Mechanistic Underpinnings and Reagent Selection

The fundamental chemical transformation is the reaction between holmium(III) ions (Ho³⁺) and carbonate ions (CO₃²⁻) to form the insoluble holmium carbonate hydrate:

2Ho³⁺(aq) + 3CO₃²⁻(aq) + nH₂O(l) → Ho₂(CO₃)₃·nH₂O(s)

The choice of precipitant is a critical parameter. While alkali carbonates like sodium carbonate can be used, alkali bicarbonates such as ammonium bicarbonate or sodium bicarbonate are often preferred.[4][5] Bicarbonates provide a slower, more controlled release of carbonate ions into the solution, which is conducive to the formation of well-ordered crystalline structures.[6]

Experimental Synthesis Workflow

The overall process can be broken down into four key stages: Preparation, Reaction, Processing, and Characterization.

Caption: A visual representation of the key stages in the synthesis and analysis of crystalline holmium carbonate hydrate.

Detailed Step-by-Step Experimental Protocol

This protocol is designed to be a self-validating system, with the rationale for each step provided to ensure experimental success.

Materials:

-

Holmium(III) chloride hexahydrate (HoCl₃·6H₂O)

-

Ammonium bicarbonate (NH₄HCO₃)

-

Deionized water

Procedure:

-

Precursor Solution Preparation:

-

Prepare a 0.1 M solution of holmium(III) chloride by dissolving the appropriate mass of HoCl₃·6H₂O in deionized water in a beaker.

-

In a separate beaker, prepare a 0.3 M solution of ammonium bicarbonate. This provides a stoichiometric excess of the precipitating agent.[4]

-

-

Controlled Precipitation:

-

Place the holmium(III) chloride solution on a magnetic stirrer and maintain constant, moderate stirring.

-

Slowly add the ammonium bicarbonate solution to the holmium(III) chloride solution. The slow addition rate is critical for promoting the growth of larger crystals rather than a fine, amorphous powder. A white precipitate will form.[7]

-

-

Precipitate Aging:

-

After the complete addition of the ammonium bicarbonate solution, allow the mixture to stir for an additional 1-2 hours at room temperature. This "aging" process allows for the dissolution of smaller, less stable particles and their reprecipitation onto larger, more thermodynamically stable crystals, a phenomenon known as Ostwald ripening.

-

-

Isolation and Purification:

-

Drying:

Characterization and Validation

Post-synthesis, it is imperative to characterize the material to confirm its identity, crystallinity, and morphology.

Structural Verification: X-Ray Diffraction (XRD)

XRD is the primary technique for confirming the crystalline nature of the synthesized holmium carbonate hydrate. The resulting diffraction pattern should exhibit sharp peaks, indicative of a well-ordered crystal lattice, rather than broad humps characteristic of amorphous materials. The peak positions can be compared to known standards for tengerite-type rare earth carbonates to confirm the crystal structure.[4][9]

Morphological Analysis: Scanning Electron Microscopy (SEM)

SEM analysis provides visual confirmation of the crystalline morphology. The resulting micrographs can reveal the particle size and shape, which for this synthesis method, are often spherical aggregates of smaller crystallites.[4][9]

Quantitative Data and Expected Outcomes

The following table summarizes the key quantitative parameters of the synthesis protocol and their impact on the final product.

| Parameter | Recommended Value | Rationale & Expected Outcome |

| HoCl₃ Concentration | 0.1 M | Balances reaction kinetics and yield. Higher concentrations can lead to more rapid precipitation and reduced crystallinity.[4] |

| NH₄HCO₃ Concentration | 0.3 M | Ensures complete precipitation of holmium ions by providing a stoichiometric excess of carbonate.[4] |

| Reaction Temperature | 25°C (Room Temp.) | Sufficient for the reaction to proceed. Elevated temperatures can alter the hydration state and crystal structure.[8] |

| Aging Time | 1-2 hours | Promotes the formation of larger, more uniform crystals through Ostwald ripening. |

| Drying Temperature | 60-80°C | Effectively removes residual water without inducing thermal decomposition of the holmium carbonate hydrate.[8] |

| Expected Product | White crystalline powder | The final product should be a free-flowing white powder, visually distinct from a gelatinous amorphous precipitate.[10] |

Conclusion

This guide has outlined a robust and reliable method for the synthesis of crystalline holmium carbonate hydrate, grounded in established chemical principles. By carefully controlling the precipitation conditions, particularly the slow addition of the precipitant and subsequent aging of the precipitate, a high-quality, crystalline product suitable for further processing into holmium oxide and other advanced materials can be consistently achieved. The integration of characterization techniques such as XRD and SEM is essential for validating the successful synthesis and ensuring the desired material properties.

References

- Liu, S., & Ma, R. (n.d.). Synthesis and Characterization of Hydrated Holmium and Erbium Carbonates.

- American Elements. (n.d.). Holmium Carbonate.

- Ottokemi. (n.d.). Holmium(III) carbonate, hydrate, 99.9%.

- PubChem. (n.d.). Holmium(III) carbonate hydrate.

- Otto Chemie Pvt Ltd. (n.d.). Holmium(III) carbonate, hydrate, 99.9%, COA, Certificate of Analysis, 38245-34-0, H 1760.

- Nagashima, K., Wakita, H., & Mochizuki, A. (1973). The Synthesis of Crystalline Rare Earth Carbonates. Bulletin of the Chemical Society of Japan.

- ResearchGate. (n.d.). Synthesis of hydrated holmium and erbium carbonates.

- BenchChem. (2025). Co-precipitation Synthesis of Holmium Oxide Nanoparticles from Holmium Acetate: Application Notes and Protocols for Biomedical Research.

- Semantic Scholar. (n.d.). The Synthesis of Crystalline Rare Earth Carbonates.

- ResearchGate. (n.d.). Preparation of crystalline rare earth carbonates with large particle size from the lixivium of weathered crust elution-deposited rare earth ores.

- Google Patents. (n.d.). Process for the production of precipitated calcium carbonate and product produced thereby.

- TRU Group. (n.d.). Rare Earth Elements - REE Metals.

- Google Patents. (n.d.). Method for precipitating rare earth carbonate.

Sources

- 1. Holmium(III) carbonate, hydrate, 99.9%, 38245-34-0 | Buy Holmium(III) carbonate, hydrate, 99.9% India - Otto Chemie Pvt Ltd [ottokemi.com]

- 2. Holmium(III) carbonate, hydrate, 99.9%, COA, Certificate of Analysis, 38245-34-0, H 1760 [ottokemi.com]

- 3. trugroup.com [trugroup.com]

- 4. asianpubs.org [asianpubs.org]

- 5. academic.oup.com [academic.oup.com]

- 6. CN102936029A - Method for precipitating rare earth carbonate - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. ijmmm.ustb.edu.cn [ijmmm.ustb.edu.cn]

- 9. researchgate.net [researchgate.net]

- 10. americanelements.com [americanelements.com]

A Guide to the Physical Characteristics of Holmium Carbonate Hydrate Powder for Scientific Applications

Introduction

Holmium carbonate hydrate (Ho₂(CO₃)₃·xH₂O) is a crucial, water-insoluble holmium source that serves as a precursor for synthesizing other vital holmium compounds, such as holmium oxide, through calcination.[1] Its utility spans advanced materials, including catalysts and polishing powders, and it holds significant potential in biomedical and pharmaceutical development.[1] Specifically, isotopes of holmium are gaining traction in therapeutic applications like radioembolization of liver malignancies and direct intratumoral cancer treatment.[1][2] For researchers, scientists, and drug development professionals, a thorough understanding of the physical form and appearance of the holmium carbonate hydrate powder is paramount. The material's morphology, particle size, crystallinity, and degree of hydration directly influence its reactivity, dissolution kinetics, and suitability as a precursor, ultimately impacting the performance and safety of the final application. This guide provides an in-depth examination of these physical characteristics, the underlying science governing them, and the validated protocols for their precise characterization.

Macroscopic and Microscopic Appearance

At the macroscopic level, holmium carbonate hydrate is a white, fine powder.[3] A key characteristic is its hygroscopic nature, meaning it readily absorbs moisture from the surrounding atmosphere. This property necessitates careful handling and storage in desiccated environments to prevent uncontrolled changes in its hydration state, which can alter its molecular weight and reactivity.

Microscopically, the morphology of holmium carbonate hydrate is heavily dependent on the synthesis method. When prepared via a precipitation reaction using ammonium bicarbonate as the precipitant, the powder consists of spherical aggregates of smaller crystallites.[4][5] This aggregated, spherical form is significant as it influences the powder's flowability, packing density, and surface area, which are critical parameters in process chemistry and formulation development.

| Property | Description | Source(s) |

| Chemical Formula | Ho₂(CO₃)₃·xH₂O | [5] |

| Appearance | White, fine powder | [3] |

| Form | Spherical aggregates of crystallites | [4][5] |

| Key Characteristic | Hygroscopic | - |

| Solubility | Insoluble in water | [1] |

| Crystal System | Orthorhombic (Tengerite-type) | [3][6] |

The Foundational Role of Synthesis in Determining Physical Form

The physical characteristics of holmium carbonate hydrate powder are not intrinsic but are largely defined during its synthesis. The precipitation method is a common and effective route for production.[5] Understanding the causality behind this experimental choice is key to controlling the final product's form.

The process typically involves the reaction of a soluble holmium salt, such as holmium chloride (HoCl₃), with a precipitant like ammonium bicarbonate ((NH₄)HCO₃).[5] The choice of ammonium bicarbonate is strategic; it provides the carbonate ions (CO₃²⁻) needed for precipitation while the ammonium ions (NH₄⁺) and the resulting byproducts are easily removed during washing and drying, ensuring a high-purity product.

The morphology, particle size, and crystallinity are dictated by several critical reaction parameters:

-

Concentration of Reactants: Influences the rate of nucleation and crystal growth.

-

Rate of Addition of Precipitant: A slower addition rate generally promotes the growth of larger, more well-defined crystals.

-

pH of the Solution: Affects the speciation of carbonate in solution and the surface charge of the forming particles.

-

Temperature: Governs the kinetics of the reaction and the solubility of the product.[7]

-

Stirring Rate: Ensures homogeneity and influences the formation of aggregates.

-

Aging Time: Allowing the precipitate to remain in the mother liquor can lead to Ostwald ripening, where larger particles grow at the expense of smaller ones, leading to a more uniform particle size distribution.[8]

By carefully controlling these parameters, scientists can tailor the physical properties of the holmium carbonate hydrate powder to meet the specific demands of their application.

Protocol: Morphological Analysis via Scanning Electron Microscopy (SEM)

Causality: SEM is employed to directly visualize the particle shape, size, and surface texture. [9]This is critical because the morphology (e.g., spherical aggregates) affects bulk properties like flow and packing, and the surface texture influences the material's reactivity.

Methodology:

-

Sample Mounting:

-

Place a carbon adhesive tab onto a standard aluminum SEM stub.

-

Carefully apply a small amount of the holmium carbonate hydrate powder onto the tab.

-

To ensure a monolayer and prevent excessive agglomeration, gently tap the side of the stub to remove loose powder. [10]An alternative method involves using a cotton swab to gently disperse the particles onto the stub. [11]2. Sputter Coating:

-

As holmium carbonate hydrate is non-conductive, a thin conductive coating is required to prevent charging under the electron beam.

-

Place the mounted sample into a sputter coater.

-

Coat the sample with a thin layer (typically 5-10 nm) of gold (Au) or gold-palladium (Au-Pd) alloy.

-

-

Imaging:

-

Load the coated sample into the SEM chamber.

-

Use an accelerating voltage in the range of 5-15 kV. A lower voltage is often preferable to minimize beam damage to the hydrated sample.

-

Utilize the secondary electron (SE) detector for topographical imaging.

-

Acquire images at various magnifications (e.g., 1,000x, 5,000x, 20,000x) to observe both the overall aggregate morphology and the finer details of the constituent crystallites.

-

Self-Validation: A successful analysis will yield images clearly showing the spherical aggregates composed of smaller primary crystallites, consistent with literature findings. [5]The images should be sharp and free from charging artifacts, confirming proper sample preparation and coating.

Protocol: Crystallographic Analysis via Powder X-ray Diffraction (PXRD)

Causality: PXRD is the definitive technique for confirming the crystalline structure and phase purity of the material. [12]It validates that the synthesis has produced the desired tengerite-type structure, which is characteristic of holmium carbonate. [4][5][13] Methodology:

-

Sample Preparation:

-

Grind the powder gently in an agate mortar and pestle to ensure a random orientation of the crystallites and a consistent particle size. [14] * Pack the powder into a sample holder, ensuring the surface is flat and flush with the holder's surface. A glass slide can be used to gently press the surface flat. [12]2. Data Acquisition:

-

Place the sample holder into the diffractometer.

-

Use a standard X-ray source, typically Copper K-alpha (Cu Kα) radiation (λ = 1.5406 Å).

-

Scan a 2θ (two-theta) range appropriate for identifying the key diffraction peaks, for example, from 10° to 70°.

-

Use a step size of ~0.02° and a dwell time of 1-2 seconds per step for good resolution.

-

-

Data Analysis:

-

Process the raw data to remove background noise.

-

Compare the resulting diffraction pattern (a plot of intensity vs. 2θ angle) with a reference pattern for tengerite-type rare-earth carbonates from a database such as the International Centre for Diffraction Data (ICDD).

-

Self-Validation: The experimental pattern should show sharp, well-defined peaks that match the positions and relative intensities of the reference pattern for tengerite. [6]The absence of significant unidentifiable peaks indicates a high phase purity.

Protocol: Thermal Analysis via Thermogravimetric Analysis (TGA)

Causality: TGA is essential for quantifying the water content (the 'x' in Ho₂(CO₃)₃·xH₂O) and determining the thermal stability of the compound. [15]This is crucial for applications where the material will be heated, such as in the synthesis of holmium oxide, or for accurately determining the anhydrous molecular weight for stoichiometric calculations.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the powder into a ceramic (e.g., alumina) or platinum TGA crucible.

-

-

Instrument Setup:

-

Place the crucible in the TGA furnace.

-

Purge the furnace with an inert gas, such as nitrogen (N₂), at a flow rate of 20-50 mL/min to prevent oxidative side reactions. [16][17]3. Thermal Program:

-

Heat the sample from ambient temperature to approximately 900-1000°C.

-

Use a constant heating rate, typically 10°C/min. [5][16]4. Data Analysis:

-

The TGA curve will plot the sample's mass percentage as a function of temperature.

-

The first significant weight loss, typically occurring below ~250°C, corresponds to the loss of water molecules (dehydration).

-

The second major weight loss, at higher temperatures (e.g., ~400-700°C), corresponds to the decomposition of the carbonate to the oxide, releasing carbon dioxide (CO₂). [5] * Calculate the percentage weight loss in each step to determine the number of water molecules and confirm the carbonate content.

-

Self-Validation: The TGA curve for holmium carbonate hydrate should exhibit two distinct weight loss steps. [5]The final residual mass should correspond to the theoretical mass percentage of holmium oxide (Ho₂O₃) for the starting amount of holmium carbonate hydrate.

Implications of Physical Form for Drug Development and Research

The physical properties of holmium carbonate hydrate powder, as determined by the methods above, have direct consequences for its application:

-

Precursor Reactivity: A higher surface area, often associated with smaller primary crystallites, can lead to a lower calcination temperature and faster conversion to holmium oxide, improving energy efficiency in materials synthesis.

-

Formulation: In pharmaceutical applications where holmium compounds might be used for brachytherapy or as MRI contrast agents, the initial particle size and distribution of the precursor are critical for controlling the properties of the final active substance. [1]* Dosage Accuracy: The hydration state, precisely determined by TGA, is vital for accurate weighing and stoichiometric calculations, ensuring correct dosages in both chemical reactions and potential therapeutic formulations.

Conclusion

The physical appearance and form of holmium carbonate hydrate powder are not mere superficial qualities but are defining characteristics that govern its behavior and suitability for advanced scientific applications. By understanding the causal links between synthesis parameters and the resulting morphology and crystallinity, researchers can produce material with tailored properties. The rigorous and self-validating characterization protocols outlined in this guide—spanning SEM, PXRD, and TGA—provide the necessary framework for ensuring the quality, consistency, and reliability of this important rare-earth compound, thereby enabling its effective use in materials science, research, and the development of next-generation pharmaceuticals.

References

- Liu, S., & Ma, R. (1997). Synthesis and Characterization of Hydrated Holmium and Erbium Carbonates. Asian Journal of Chemistry, 9(4), 629-633.

-

Liu, S., & Ma, R. (1997). Synthesis and Characterization of Hydrated Holmium and Erbium Carbonates. South China University of Technology. Available at: [Link]

-

Kim, T., Olek, J., & Lee, J. (2016). Effects of Sample Preparation and Interpretation of Thermogravimetric Curves on Calcium Hydroxide in Hydrated Pastes and Mortars. Journal of Materials in Civil Engineering, 28(11), 04016131. Available at: [Link]

-

Nanoscience Instruments. (n.d.). Preparing Powders for Scanning Electron Microscopy. Nanoscience Instruments. Available at: [Link]

-

Fernández-González, Á., Prieto, M., & Fernández-Díaz, L. (2014). Unit cell volumes of “tengerite-(RE)” rare-earth carbonates as a function of ionic radius raised to cubic power. Crystal Growth & Design, 14(7), 3433-3444. Available at: [Link]

-

University of California, Berkeley. (n.d.). Powder X-ray Diffraction Protocol/SOP. Available at: [Link]

-

Madeddu, S., et al. (2019). New Insights in the Hydrothermal Synthesis of Rare-Earth Carbonates. Minerals, 9(7), 405. Available at: [Link]

-

Bal, M. C., et al. (2019). The various therapeutic applications of the medical isotope holmium-166: a narrative review. EJNMMI Radiopharmacy and Chemistry, 4(1), 18. Available at: [Link]

-

Al-Ansi, A. M., et al. (2023). Impact of Rare Earth Elements on CaCO3 Crystallization: Insights into Kinetics, Mechanisms, and Crystal Morphology. Crystal Growth & Design. Available at: [Link]

-

Scrivener, K. L., et al. (2017). Calibrated quantitative thermogravimetric analysis for the determination of portlandite and calcite in hydrated cementitious systems. Materials and Structures, 50(2), 168. Available at: [Link]

-

Heeger Materials. (n.d.). Holmium Carbonate Hydrate Powder. Heeger Materials. Available at: [Link]

-

Ramachandran, V. S. (1983). Thermal analyses of cement components hydrated in the presence of calcium carbonate. Thermochimica Acta, 63(3), 325-333. Available at: [Link]

-

ITWG Nuclear Forensics. (2016). Guideline on powder x-ray diffraction (xrd) — general overview. Lawrence Livermore National Laboratory. Available at: [Link]

-

de Souza, V. B., et al. (2009). Scanning Electron Microscopy investigations of hydrates and emulsions. Proceedings of COBEM 2009. Available at: [Link]

-

Mindat.org. (n.d.). Tengerite-(Y). Mindat.org. Available at: [Link]

-

Goldstein, J. I., et al. (2003). Scanning Electron Microscopy and X-Ray Microanalysis. Springer. Available at: [Link]

-

Zhang, G., Wang, J., & Xiong, H. (2017). Optimization of rare earth carbonate reactive-crystallization process based on corresponding surface. Journal of the Chinese Ceramic Society, 45(10), 1473-1479. Available at: [Link]

-

Science Spotlight. (2026, January 23). Holmium: The Rare Earth Element That Lights Up Medicine and Honors Stockholm. Science Spotlight. Available at: [Link]

-

Vandeperre, L. J., & Al-Tabbaa, A. (2017). XPS Study on the Stability and Transformation of Hydrate and Carbonate Phases within MgO Systems. Materials, 10(1), 74. Available at: [Link]

-

Lee, H., et al. (2022). Emergent Role of Intra-Tumor Radioactive Implantation in Pancreatic Cancer. Cancers, 14(19), 4875. Available at: [Link]

-

Wikipedia contributors. (n.d.). Iron. Wikipedia. Available at: [Link]

-

Gysi, A. P., & Stefánsson, A. (2012). Trends in Structure and Thermodynamic Properties of Normal Rare Earth Carbonates and Rare Earth Hydroxycarbonates. Minerals, 2(4), 349-383. Available at: [Link]

-

Al-Ansi, A. M., et al. (2023). Impact of Rare Earth Elements on CaCO3 Crystallization: Insights into Kinetics, Mechanisms, and Crystal Morphology. Crystal Growth & Design, 24(1), 223-234. Available at: [Link]

-

Lee, D. (2020, May 14). Basics to powder X-ray diffraction: How to achieve high-quality XRD patterns. Malvern Panalytical. Available at: [Link]

-

Dubberke, W., & Marks, V. J. (1992). Thermogravimetric Analysis of Carbonate Aggregate. Transportation Research Record, (1362). Available at: [Link]

-

Li, Y., et al. (2018). Study on crystal transformation process of magnesium carbonate hydrate based on salt lake magnesium resource utilization. Journal of Crystal Growth, 483, 1-7. Available at: [Link]

-

Islam, K. N., et al. (2018). Synthesis and Characterization of Spherical Calcium Carbonate Nanoparticles Derived from Cockle Shells. Journal of Nanomaterials, 2018, 8535401. Available at: [Link]

-

Miyawaki, R., Kuriyama, J., & Nakai, I. (1993). The redefinition of tengerite-(Y), Y2(CO3)3·2-3H2O, and its crystal structure. American Mineralogist, 78(3-4), 425-432. Available at: [Link]

-

CleanControlling. (n.d.). Material determination of inorganic particles - SEM/EDX analysis. CleanControlling. Available at: [Link]

-

FORCE Technology. (n.d.). Identification of crystalline materials with X-Ray Diffraction (XRD). FORCE Technology. Available at: [Link]

-

Moro, C., et al. (2017). Chemo-Mechanical Comparison of the Carbonation and Hydration Reaction Products of Synthetic Tricalcium Silicate (C3S). Materials, 10(12), 1385. Available at: [Link]

-

Wikipedia contributors. (n.d.). Nitrogen. Wikipedia. Available at: [Link]

-

Schmidt, M., et al. (2013). A new hydrate of magnesium carbonate, MgCO3·6H2O. Acta Crystallographica Section C, 69(Pt 11), 1264-1268. Available at: [Link]

-

Wikipedia contributors. (n.d.). Antimony. Wikipedia. Available at: [Link]

-

Drawell. (n.d.). XRD Sample Preparation: Best Practices for Different Sample Forms. Drawell. Available at: [Link]

-

Barthelmy, D. (n.d.). Tengerite-(Y) Mineral Data. Webmineral.com. Available at: [Link]

-

Li, Z. M., et al. (2012). Particle Shape Characterization of Inorganic Powders by SEM and Image Analysis. Advanced Materials Research, 550-553, 18-21. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. The various therapeutic applications of the medical isotope holmium-166: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mindat.org [mindat.org]

- 4. researchgate.net [researchgate.net]

- 5. asianpubs.org [asianpubs.org]

- 6. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. spebrazilfatc.com.br [spebrazilfatc.com.br]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. nanoscience.com [nanoscience.com]

- 12. mcgill.ca [mcgill.ca]

- 13. mdpi.com [mdpi.com]

- 14. drawellanalytical.com [drawellanalytical.com]

- 15. researchgate.net [researchgate.net]

- 16. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 17. Nitrogen - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Solubility of Holmium Carbonate Hydrate for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the solubility characteristics of holmium carbonate hydrate (Ho₂(CO₃)₃·nH₂O), a compound of increasing interest in various scientific and biomedical fields. Drawing upon established principles of inorganic and analytical chemistry, this document details the compound's solubility in aqueous and non-aqueous systems, the critical factors influencing its dissolution, and robust methodologies for its empirical determination. This information is pivotal for researchers engaged in the formulation of holmium-based materials, drug delivery systems, and other advanced applications where precise control over holmium ion concentration is paramount.

Executive Summary: The Solubility Profile of Holmium Carbonate Hydrate

Physicochemical Properties of Holmium Carbonate Hydrate

Holmium carbonate hydrate typically presents as a white, hygroscopic powder[2]. The exact number of water molecules (n) in the hydrated form can vary, which can influence its physical properties.

| Property | Value | Source(s) |

| Molecular Formula | Ho₂(CO₃)₃·nH₂O | [3][4] |

| Appearance | White powder | [2][5] |

| Water Solubility | Sparingly soluble / Insoluble | [5] |

| Solubility in Acids | Soluble with effervescence | [5] |

| Sensitivity | Hygroscopic | [2] |

Aqueous Solubility and Dissolution Equilibria

The dissolution of holmium carbonate hydrate in water is an equilibrium process governed by its solubility product (Ksp).

Caption: Dissolution equilibrium of holmium carbonate hydrate in water.

The Ksp expression is given by:

Ksp = [Ho³⁺]²[CO₃²⁻]³

Due to the hydrolysis of the carbonate ion, the dissolution is more complex and is significantly affected by the pH of the solution.

The Profound Impact of pH on Solubility

The solubility of holmium carbonate hydrate dramatically increases in acidic conditions. This is a consequence of the reaction between the carbonate ions and hydronium ions (H₃O⁺), which shifts the dissolution equilibrium to the right, favoring the dissolution of the solid.

The carbonate ion is the conjugate base of the weak acid, bicarbonate (HCO₃⁻), which itself is the conjugate base of carbonic acid (H₂CO₃). The following equilibria are at play:

CO₃²⁻(aq) + H₂O(l) ⇌ HCO₃⁻(aq) + OH⁻(aq) HCO₃⁻(aq) + H₂O(l) ⇌ H₂CO₃(aq) + OH⁻(aq) H₂CO₃(aq) ⇌ CO₂(g) + H₂O(l)

In an acidic medium, the abundance of H₃O⁺ ions drives these equilibria to the left, consuming carbonate ions and leading to the dissolution of holmium carbonate with the evolution of carbon dioxide gas.

Caption: Influence of acidic pH on holmium carbonate dissolution.

Enhanced Solubility in Carbonate Solutions: The Role of Complex Formation

Counterintuitively, the solubility of holmium carbonate hydrate increases in solutions containing a high concentration of carbonate ions, such as in aqueous solutions of ammonium carbonate or alkali metal carbonates. This phenomenon is attributed to the formation of soluble holmium-carbonate complexes. Research has shown that holmium is completely, albeit slowly, soluble in ammonium carbonate solutions[6].

The formation of these complexes effectively reduces the concentration of free holmium ions in solution, thereby shifting the dissolution equilibrium of solid holmium carbonate to the right. A study on rare-earth element complex formation in carbonate-alkaline media reported a logK value of -7.3 for holmium at zero ionic strength, indicative of the formation of stable carbonate complexes[7]. The likely complex species formed is the bicarbonate complex.

Solubility in Non-Aqueous Solvents

There is a lack of specific experimental data on the solubility of holmium carbonate hydrate in common organic solvents such as methanol, ethanol, and acetone. However, based on the ionic nature of the compound, its solubility in these less polar solvents is expected to be extremely low. Ionic compounds generally exhibit poor solubility in solvents with low dielectric constants, as these solvents cannot effectively solvate the ions and overcome the lattice energy of the solid.

Experimental Determination of Solubility: A Validated Protocol

The determination of the solubility and solubility product (Ksp) of a sparingly soluble salt like holmium carbonate hydrate requires a meticulous experimental approach to ensure accurate and reproducible results. The following protocol outlines a robust methodology.

Principle

A saturated solution of holmium carbonate hydrate is prepared by allowing the solid to equilibrate with the desired solvent. The concentration of holmium ions in the supernatant is then determined using a sensitive analytical technique. From this concentration, the molar solubility and the Ksp can be calculated.

Experimental Workflow

Caption: Experimental workflow for determining the solubility of holmium carbonate hydrate.

Detailed Step-by-Step Methodology

Step 1: Preparation of Saturated Solution

-

Add an excess of high-purity holmium carbonate hydrate to a known volume of the solvent (e.g., deionized water) in a sealed, temperature-controlled vessel. The presence of excess solid is crucial to ensure saturation.

-

Continuously agitate the mixture using a magnetic stirrer at a constant, controlled temperature (e.g., 25 °C).

Step 2: Equilibration

-

Allow the suspension to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that the dissolution equilibrium is reached. Periodically withdraw small aliquots of the supernatant, filter, and analyze for holmium concentration. Equilibrium is reached when the concentration remains constant over successive measurements.

Step 3: Separation of the Aqueous Phase

-

Once equilibrium is established, cease agitation and allow the solid to settle.

-

Carefully withdraw a sample of the supernatant.

-

Centrifuge the withdrawn sample to pellet any remaining suspended microparticles.

-

Filter the supernatant through a fine-pored syringe filter (e.g., 0.22 µm) to obtain a clear, particle-free saturated solution.

Step 4: Analysis of Holmium Concentration

The concentration of holmium in the saturated solution can be accurately determined by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or UV-Visible Spectrophotometry.

-

ICP-MS Analysis: This is a highly sensitive technique for trace element analysis[8][9][10][11].

-

Prepare a series of holmium standard solutions of known concentrations.

-

Acidify the filtered supernatant and the standard solutions with high-purity nitric acid.

-

Analyze the samples and standards using a calibrated ICP-MS instrument.

-